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Compound of Interest

Compound Name: 2-Fluoroacetophenone

Cat. No.: B1329501 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

structural nuances of 2'-fluoroacetophenone derivatives, supported by X-ray crystallographic

data. This guide provides a comparative analysis of key structural parameters, detailed

experimental protocols, and a visual representation of the crystallographic workflow.

The introduction of a fluorine atom into a phenyl ring of acetophenone derivatives can

significantly influence their conformational preferences, crystal packing, and ultimately, their

biological activity. This guide delves into the X-ray crystallographic analysis of three substituted

2'-fluoroacetophenone derivatives to provide a comparative understanding of their solid-state

structures. The derivatives under examination are 2'-fluoro-5'-nitroacetophenone, 2'-fluoro-4'-

methoxyacetophenone, and 4'-fluoro-2'-hydroxyacetophenone.

Comparative Crystallographic Data
The following tables summarize the key crystallographic data and selected geometric

parameters for the three 2'-fluoroacetophenone derivatives. These parameters provide insights

into the molecular conformation and the effects of different substituents on the crystal lattice.

Table 1: Crystal Data and Structure Refinement Details
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Parameter
2'-Fluoro-5'-
nitroacetophenone

2'-Fluoro-4'-
methoxyacetophen
one

4'-Fluoro-2'-
hydroxyacetophen
one[1]

CCDC Number 2044642[2] 2044643[2] 689002[1]

Empirical Formula C₈H₆FNO₃ C₉H₉FO₂ C₈H₇FO₂

Formula Weight 183.14 168.17 154.14

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/c P2₁/n P2₁/n

a (Å) 8.1345(3) 7.6989(3) 3.7978(1)

b (Å) 7.8289(3) 12.0003(5) 14.2421(3)

c (Å) 12.5511(5) 8.8252(4) 13.0092(3)

α (°) 90 90 90

β (°) 106.136(2) 104.283(2) 91.884(2)

γ (°) 90 90 90

Volume (Å³) 768.51(5) 789.78(6) 703.27(3)

Z 4 4 4

Temperature (K) 150 150 100(2)

R-factor (%) 4.19 4.54 4.3

Table 2: Selected Bond Lengths (Å)
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Bond
2'-Fluoro-5'-
nitroacetophenone

2'-Fluoro-4'-
methoxyacetophen
one

4'-Fluoro-2'-
hydroxyacetophen
one

C(1')-C(2') 1.391(2) 1.389(2) 1.393(2)

C(2')-F(1) 1.353(1) 1.359(1) -

C(4')-F(1) - - 1.361(2)

C(1')-C(7) 1.492(2) 1.488(2) 1.483(2)

C(7)=O(1) 1.220(2) 1.222(2) 1.238(2)

C(7)-C(8) 1.493(2) 1.495(2) 1.494(2)

Table 3: Selected Bond Angles (°)

Angle
2'-Fluoro-5'-
nitroacetophenone

2'-Fluoro-4'-
methoxyacetophen
one

4'-Fluoro-2'-
hydroxyacetophen
one

C(6')-C(1')-C(2') 117.9(1) 117.8(1) 118.9(1)

C(1')-C(2')-F(1) 119.2(1) 119.1(1) -

C(3')-C(4')-F(1) - - 118.4(1)

C(2')-C(1')-C(7) 122.9(1) 123.0(1) 120.3(1)

O(1)=C(7)-C(1') 120.9(1) 120.7(1) 121.3(1)

O(1)=C(7)-C(8) 120.7(1) 120.8(1) 120.1(1)

Table 4: Selected Torsion Angles (°)
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Torsion Angle
2'-Fluoro-5'-
nitroacetophenone

2'-Fluoro-4'-
methoxyacetophen
one

4'-Fluoro-2'-
hydroxyacetophen
one

C(2')-C(1')-C(7)-O(1) -170.1(1) 179.8(1) 179.9(1)

C(6')-C(1')-C(7)-O(1) 9.2(2) -0.5(2) 0.1(2)

C(2')-C(1')-C(7)-C(8) 10.3(2) -0.5(2) 0.4(2)

C(6')-C(1')-C(7)-C(8) -170.4(1) 179.2(1) -179.6(1)

A notable observation across all three structures is the preference for an s-trans conformation,

where the carbonyl group is oriented away from the fluorine substituent on the phenyl ring. This

conformation is evident from the C(2')-C(1')-C(7)=O(1) torsion angle, which is close to 180°.

This preference can be attributed to the minimization of steric and electrostatic repulsion

between the electronegative fluorine and oxygen atoms. The near coplanarity of the

acetophenone group with the phenyl ring in the methoxy and hydroxy derivatives suggests

resonance stabilization. In the case of the nitro derivative, a slight deviation from planarity is

observed.

Experimental Protocols
The methodologies employed in the X-ray crystallographic analysis of these derivatives are

crucial for the reproducibility and validation of the presented data.

Synthesis and Crystallization
2'-Fluoro-5'-nitroacetophenone and 2'-Fluoro-4'-methoxyacetophenone: These compounds

were synthesized according to methods described in the literature.[2] Single crystals suitable

for X-ray diffraction were obtained by slow evaporation from a solution in a mixture of n-

hexane and ethyl acetate.[2]

4'-Fluoro-2'-hydroxyacetophenone: This compound was a commercial product. Prismatic

single crystals were obtained directly from the purchased sample.[1]

X-ray Data Collection and Structure Refinement
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A general protocol for single-crystal X-ray diffraction of small molecules involves the following

steps:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic

X-ray beam. For the analyzed compounds, data were collected at low temperatures (100-

150 K) to minimize thermal vibrations.[1][2] A series of diffraction images are collected as the

crystal is rotated.

Data Reduction: The collected images are processed to determine the unit cell parameters,

space group, and the intensities of the diffraction spots.

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined

anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a

riding model.

For 4'-fluoro-2'-hydroxyacetophenone, data were collected on a Bruker SMART APEX CCD

area-detector diffractometer with graphite-monochromated Mo Kα radiation.[1] The structure

was solved with SHELXS97 and refined with SHELXL97.[1]

Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for an X-ray crystallographic analysis of a

small molecule.
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Caption: Experimental workflow for X-ray crystallographic analysis.
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Alternative Analytical Approaches
While single-crystal X-ray diffraction provides definitive structural information in the solid state,

other analytical techniques can offer complementary insights, particularly into the behavior of

these molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As demonstrated in the study of 2'-

fluoro-5'-nitroacetophenone and 2'-fluoro-4'-methoxyacetophenone, through-space ¹H-¹⁹F

and ¹³C-¹⁹F spin-spin couplings can confirm the predominant s-trans conformation in

solution.[2]

Computational Modeling (DFT Calculations): Density Functional Theory calculations can be

used to predict and corroborate the conformational preferences observed experimentally in

both the solid state and in solution.[2]

Powder X-ray Diffraction (PXRD): For materials where suitable single crystals cannot be

obtained, PXRD can provide information about the crystal lattice and phase purity.

This comparative guide highlights the structural diversity and conformational preferences of 2'-

fluoroacetophenone derivatives. The presented data and experimental protocols serve as a

valuable resource for researchers in medicinal chemistry and materials science, aiding in the

rational design of new molecules with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1329501#x-ray-crystallographic-analysis-of-2-
fluoroacetophenone-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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